n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Description
n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is a bicyclic compound featuring a spiro junction at the fourth carbon of a cyclohexane ring fused with a five-membered heterocycle containing one oxygen (oxa) and one nitrogen (aza) atom.
Properties
CAS No. |
25517-77-5 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-methyl-1-oxa-3-azaspiro[4.5]decan-2-imine |
InChI |
InChI=1S/C9H16N2O/c1-10-8-11-7-9(12-8)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
ACZYVKUNEVSHFH-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NCC2(O1)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable amine and an epoxide or a related compound.
Introduction of the methyl group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Final modifications: Additional functional groups can be introduced through various substitution reactions to achieve the desired compound.
Industrial Production Methods
Industrial production of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine has the molecular formula and is characterized by a spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. The unique arrangement of these atoms contributes to its biological activity and interaction with various biological targets.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results suggest that the compound may act through multiple mechanisms, potentially involving the modulation of key signaling pathways associated with cancer progression.
Neuropharmacological Applications
The compound's structural features also suggest potential applications in neuropharmacology. Research into similar spiro compounds has highlighted their ability to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as anxiety or depression.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound to evaluate their anticancer activity. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of these compounds against various cancer types, confirming the significant anticancer potential of the spirocyclic structure.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of spiro compounds similar to n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amines, demonstrating their ability to modulate serotonin receptors, which are crucial for mood regulation. This suggests that further exploration into this compound could yield insights into new antidepressant therapies.
Mechanism of Action
The mechanism of action of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
The position of methyl groups and heteroatoms in the spiro framework significantly influences molecular properties. Key analogs include:
Physicochemical Properties
- Boiling Point and Density: 7-Methyl-N-phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine (phenyl analog) exhibits a boiling point of 353.8°C and density of 1.16 g/cm³, attributed to increased molecular weight and aromatic interactions . Non-phenylated analogs (e.g., 7-methyl or 8-methyl derivatives) likely have lower boiling points due to reduced molecular mass.
Refractive Index :
Key Research Findings
- Structural Insights :
- Crystallography :
- Tools like SHELXL and ORTEP-3 are critical for resolving spiro structures, enabling precise determination of bond angles and torsional strain .
Biological Activity
n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is a compound belonging to the class of spirocyclic amines, which have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and potential neuroactive properties. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
- Molecular Formula : C9H16N2O
- Molar Mass : 168.24 g/mol
- CAS Number : 25517-56-0
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The spirocyclic framework contributes to its ability to modulate enzyme activities and receptor interactions.
Antitumor Activity
Recent studies have explored the anticancer properties of spirocyclic compounds similar to this compound. For instance, a series of derivatives demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.08 to 0.19 µM .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 11b | A549 | 0.18 |
| Compound 11h | A549 | 0.19 |
| Compound 11d | MDA-MB-231 | 0.08 |
| Compound 11k | MDA-MB-231 | 0.09 |
| Compound 12c | HeLa | 0.14 |
These findings indicate that modifications in the spirocyclic structure can enhance antitumor efficacy, suggesting that n-Methyl derivatives may also possess similar or enhanced activity.
Antibacterial Activity
In addition to anticancer properties, compounds within the azaspiro class have shown promising antibacterial effects. For example, derivatives have been evaluated for their activity against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
Neuroactive Potential
The potential neuroactivity of n-Methyl derivatives has been suggested in preliminary studies focusing on their effects on neurotransmitter systems. Compounds with similar structures have been noted for their ability to influence serotonin and dopamine pathways, which could lead to applications in treating mood disorders .
Case Studies
- Antitumor Efficacy : A study synthesized a series of 1-Oxa derivatives and evaluated their cytotoxicity across several cancer cell lines, revealing that specific modifications significantly enhanced their antitumor activity .
- Antibacterial Evaluation : Research focused on azaspiro compounds indicated that certain derivatives exhibited potent antibacterial activity against resistant strains, providing a basis for further exploration in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
